C646

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

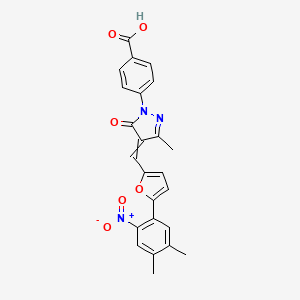

4-[4-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O6/c1-13-10-20(21(27(31)32)11-14(13)2)22-9-8-18(33-22)12-19-15(3)25-26(23(19)28)17-6-4-16(5-7-17)24(29)30/h4-12H,1-3H3,(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKJYZZSCQBJGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=C(C=C4)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328968-36-1 | |

| Record name | 4-[4-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328968-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

C646: A Technical Guide to its Mechanism of Action as a p300/CBP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

C646 is a potent, cell-permeable, and reversible small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1][2] By competitively binding to the acetyl-CoA binding pocket of these enzymes, this compound effectively prevents the transfer of acetyl groups to histone and non-histone protein substrates.[2] This inhibition of acetylation leads to a cascade of downstream effects, including the modulation of gene expression, induction of cell cycle arrest, apoptosis, and autophagy.[1] this compound has become an invaluable chemical probe for elucidating the roles of p300/CBP in various biological processes and is being investigated for its therapeutic potential in diseases such as cancer.[1][3] This guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in the field.

Core Mechanism of Action: Inhibition of p300/CBP

This compound acts as a competitive inhibitor of the histone acetyltransferase p300, with a reported Ki of 400 nM in a cell-free assay.[1][4][5] It demonstrates selectivity for p300/CBP over other HATs such as PCAF, GCN5, and MOZ.[6] The primary molecular action of this compound is to block the acetylation of histone proteins, particularly at lysine residues on the N-terminal tails of histones H3 and H4.[1][5] This reduction in histone acetylation alters chromatin structure, leading to a more condensed state and subsequent repression of gene transcription.

The inhibition of p300/CBP by this compound has been shown to interfere with key signaling pathways implicated in cell growth and survival. Notably, it can disrupt the NF-κB and androgen receptor (AR) signaling pathways, contributing to its pro-apoptotic effects in cancer cells.[1][6]

Signaling Pathway Diagram

Caption: this compound inhibits p300/CBP, preventing histone acetylation and subsequent gene expression.

Quantitative Data

The potency and selectivity of this compound have been characterized in various assays. The following table summarizes key quantitative data for this compound.

| Parameter | Value | Target | Assay Type | Reference |

| Ki | 400 nM | p300 | Cell-free | [1][4][5] |

| IC50 | 1.6 µM | p300 | [7] | |

| IC50 | 26.09 µM | MCF7 cells (antiproliferative) | Cell-based | [4] |

| Inhibition | 86% at 10 µM | p300 | In vitro | [1][5] |

| Selectivity | <10% inhibition | PCAF, GCN5, MOZ, and others | Chemical screening | [2] |

Experimental Protocols

To investigate the mechanism of action of this compound, several key experiments are routinely performed. Detailed methodologies for these assays are provided below.

In Vitro Histone Acetyltransferase (HAT) Assay (Radioactive)

This assay directly measures the enzymatic activity of p300/CBP and its inhibition by this compound.

Materials:

-

Recombinant p300 enzyme

-

Histone H4 peptide (substrate)

-

[¹⁴C]-Acetyl-CoA

-

This compound (or other inhibitors)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

-

Phosphocellulose filter paper

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, histone H4 peptide, and recombinant p300 enzyme.

-

Add this compound at various concentrations to the reaction mixture. Include a vehicle control (DMSO).

-

Pre-incubate the mixture for 10 minutes at 30°C.

-

Initiate the reaction by adding [¹⁴C]-Acetyl-CoA.

-

Incubate the reaction for 15-30 minutes at 30°C.

-

Spot a portion of the reaction mixture onto phosphocellulose filter paper to capture the acetylated histone peptide.

-

Wash the filter paper extensively with wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated [¹⁴C]-Acetyl-CoA.

-

Allow the filter paper to dry completely.

-

Place the filter paper in a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the HAT activity.

-

Calculate the percent inhibition of p300 activity by this compound at each concentration and determine the IC50 value.

Western Blot for Histone Acetylation

This method is used to assess the effect of this compound on histone acetylation levels within cells.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 6-24 hours). Include a vehicle control.

-

Harvest cells and lyse them in lysis buffer.

-

Quantify protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against acetylated histones and total histones overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize the levels of acetylated histones to the levels of total histones.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine the association of acetylated histones with specific genomic regions.

Materials:

-

Cell culture reagents

-

This compound

-

Formaldehyde (for cross-linking)

-

Glycine (for quenching)

-

ChIP lysis buffer

-

Sonicator

-

Antibodies for immunoprecipitation (e.g., anti-acetyl-Histone H3)

-

Protein A/G magnetic beads

-

ChIP wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR reagents or library preparation kit for sequencing

Procedure:

-

Treat cells with this compound or vehicle.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

-

Quench the cross-linking reaction with glycine.

-

Harvest and lyse the cells.

-

Sonciate the cell lysate to shear the chromatin into fragments of 200-1000 bp.

-

Pre-clear the chromatin with protein A/G beads.

-

Immunoprecipitate the chromatin by incubating with an antibody against the acetylated histone of interest overnight at 4°C.

-

Capture the antibody-chromatin complexes with protein A/G beads.

-

Wash the beads with a series of wash buffers to remove non-specific binding.

-

Elute the chromatin from the beads.

-

Reverse the cross-links by heating in the presence of high salt.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA.

-

Analyze the enrichment of specific DNA sequences by qPCR or on a genome-wide scale by ChIP-sequencing.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound.

Caption: A typical experimental workflow to characterize the effects of this compound.

Conclusion

This compound is a well-characterized and selective inhibitor of p300/CBP histone acetyltransferases. Its ability to modulate histone acetylation and consequently alter gene expression has made it a critical tool for studying the epigenetic regulation of cellular processes. The experimental protocols detailed in this guide provide a framework for researchers to investigate the multifaceted effects of this compound in various biological contexts. A thorough understanding of its mechanism of action is paramount for its application as a chemical probe and for the potential development of novel therapeutics targeting the epigenome.

References

- 1. researchgate.net [researchgate.net]

- 2. Histone Immunoblotting Protocol | Rockland [rockland.com]

- 3. 2.4. Chromatin immunoprecipitation (ChIP) assay [bio-protocol.org]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Chromatin immunoprecipitation (ChIP) assay [bio-protocol.org]

- 6. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

C646 p300 Inhibitor Selectivity: A Technical Guide

Introduction

C646 is a widely utilized small molecule inhibitor of the histone acetyltransferase (HAT) p300.[1][2][3] Identified through virtual screening, it serves as a valuable chemical probe for elucidating the diverse biological roles of p300.[4][5] This competitive and reversible inhibitor targets the acetyl-CoA binding pocket of p300, thereby preventing the transfer of acetyl groups to histone and non-histone protein substrates.[3] This guide provides an in-depth technical overview of the selectivity of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism and affected signaling pathways. It is intended for researchers and professionals in drug development who are leveraging this compound in their studies.

Mechanism of Action

This compound functions as a competitive inhibitor of the p300 HAT domain, with a reported inhibition constant (Ki) of 400 nM in cell-free assays.[1][2][3][6] It directly competes with the acetyl-CoA substrate for binding to the enzyme's active site. This mode of action prevents the p300/CBP-mediated acetylation of various protein targets, which in turn modulates gene expression and other cellular processes.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | histone acetyltransferase p300 inhibitor | TargetMol [targetmol.com]

- 3. Virtual ligand screening of the p300/CBP histone acetyltransferase: identification of a selective small molecule inhibitor. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 4. The histone acetyltransferase p300 inhibitor this compound reduces pro-inflammatory gene expression and inhibits histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

C646 as a Chemical Probe for p300/CBP Target Validation: A Technical Guide

Introduction

In the realm of epigenetics and drug discovery, the selective modulation of protein function is paramount for elucidating biological pathways and validating novel therapeutic targets. The small molecule C646 has emerged as a critical tool for researchers, serving as a potent and selective inhibitor of the histone acetyltransferases (HATs) p300 and its close paralog, CREB-binding protein (CBP). These enzymes act as transcriptional co-activators, playing a crucial role in regulating gene expression through the acetylation of histone tails and other non-histone proteins. By catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues, p300/CBP neutralizes the positive charge of histones, leading to a more relaxed chromatin structure (euchromatin) that is accessible to the transcriptional machinery.[1][2]

This compound provides a mechanism for the acute, reversible inhibition of p300/CBP HAT activity, enabling researchers to probe the functional consequences of this enzymatic action in a variety of cellular contexts. This technical guide offers an in-depth overview of this compound, its mechanism of action, quantitative data on its activity, and detailed protocols for its use in target validation studies, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is a cell-permeable, pyrazolone-containing compound that functions as a competitive inhibitor of the p300 HAT domain with respect to the acetyl-CoA substrate.[3] Its binding to the active site prevents the acetylation of key lysine residues on histone proteins (such as H3K18 and H3K27) and other transcriptional regulators.[4] The resulting hypoacetylation of these targets leads to chromatin condensation, transcriptional repression of specific genes, and subsequent modulation of cellular processes, including cell cycle progression, apoptosis, and inflammation.[4][5]

Quantitative Data and Specificity

The efficacy of a chemical probe is defined by its potency and selectivity. This compound exhibits potent inhibition of p300 while showing significantly less activity against other histone acetyltransferases, making it a valuable tool for specifically studying p300/CBP functions.[6][7] However, it is critical to consider its dose-dependent off-target effects. Studies have shown that at concentrations of 7µM and higher, this compound can also inhibit histone deacetylases (HDACs), which could produce confounding results.[5]

Table 1: Inhibitory Potency of this compound

| Target | Parameter | Value | Reference |

|---|---|---|---|

| p300 | Ki | 400 nM | [3][6][8] |

| p300 | IC50 | 1.6 µM | [3][8] |

| p300 Mutant (T1411A) | IC50 | 3.4 µM | [3][8] |

| p300 Mutant (R1410A) | IC50 | 2.5 µM | [3][8] |

| p300 Mutant (W1466F) | IC50 | 5 µM | [3][8] |

| p300 Mutant (Y1467F) | IC50 | 7 µM |[3][8] |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value | Reference |

|---|---|---|---|---|

| T47D | Breast Cancer | IC50 (6 days) | 7.8 µM | [9] |

| MCF7 | Breast Cancer | IC50 (6 days) | 26.09 µM | [9] |

| MIAPaCa2 | Pancreatic Cancer | Effective Conc. | 20-30 µM | [4] |

| PSN1 | Pancreatic Cancer | Effective Conc. | 20-30 µM | [4] |

| Panc1 | Pancreatic Cancer | Effective Conc. | 40 µM |[4] |

Experimental Protocols for Target Validation

Target validation is the process of demonstrating that modulating a specific molecular target provides a therapeutic benefit.[10] this compound is instrumental in the chemical validation of p300/CBP, linking its inhibition to measurable cellular phenotypes.[11] Below are key protocols for assessing the effects of this compound.

1. Cell Treatment and Viability Assay

This protocol determines the effect of this compound on cell proliferation.

-

Materials: this compound powder, DMSO, appropriate cell culture medium, 96-well plates, Sulforhodamine B (SRB) or MTT reagent, plate reader.

-

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in sterile DMSO. Store at -20°C in small aliquots to avoid freeze-thaw cycles.[3]

-

Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Replace the existing medium with the this compound-containing medium. Include a DMSO-only vehicle control.

-

Incubation: Incubate the cells for the desired time period (e.g., 48, 72, or 96 hours).

-

Viability Assessment (SRB Assay):

-

Fix the cells with 10% trichloroacetic acid (TCA).

-

Stain with 0.4% SRB solution.

-

Wash with 1% acetic acid to remove unbound dye.

-

Solubilize the bound dye with 10 mM Tris base solution.

-

-

Data Acquisition: Measure the absorbance at 510 nm using a microplate reader. Calculate the IC50 value by plotting cell viability against the log of this compound concentration.

-

2. Western Blotting for Histone Acetylation

This protocol assesses the direct impact of this compound on the acetylation of its histone substrates.

-

Materials: this compound, cell culture reagents, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), BCA protein assay kit, SDS-PAGE gels, transfer apparatus, primary antibodies (e.g., anti-H3K27ac, anti-H3K18Ac, anti-Total Histone H3), HRP-conjugated secondary antibodies, ECL substrate.

-

Methodology:

-

Treatment and Lysis: Treat cells grown in 6-well plates with this compound (e.g., 20-30 µM) for a specified time (e.g., 24-48 hours).[4] Wash with cold PBS and lyse the cells on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with the primary antibody overnight at 4°C. Use an antibody for a total histone (e.g., H3) as a loading control.

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an ECL substrate and an imaging system. A reduction in the H3K27ac signal relative to the total H3 signal indicates successful target engagement by this compound.

-

3. Cell Cycle Analysis by Flow Cytometry

This protocol evaluates the effect of this compound on cell cycle progression.

-

Materials: this compound, cell culture reagents, PBS, 70% ethanol (ice-cold), Propidium Iodide (PI) staining solution with RNase A.

-

Methodology:

-

Cell Treatment: Treat cells with this compound (e.g., 30 µM for pancreatic cancer cells) for 48 hours.[4]

-

Harvesting and Fixation: Harvest both adherent and floating cells, wash with PBS, and fix by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase A staining solution. Incubate in the dark for 30 minutes at room temperature.

-

Data Acquisition: Analyze the samples using a flow cytometer. The PI signal intensity corresponds to the DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle. Studies have shown this compound induces G2/M arrest in pancreatic cancer cells.[4]

-

Summary of this compound-Mediated Cellular Outcomes

The inhibition of p300/CBP by this compound has been shown to produce significant anti-tumor and anti-inflammatory effects, validating these HATs as therapeutic targets.

-

Oncology: In various cancer models, this compound treatment leads to a dose-dependent reduction in cell proliferation.[9] Mechanistically, this is often associated with the induction of cell cycle arrest, particularly at the G2/M checkpoint, and the activation of apoptotic pathways.[4] For instance, in pancreatic cancer cells, this compound effectively inhibits histone H3 acetylation, reduces clonogenic growth, and increases the proportion of apoptotic cells.[4]

-

Inflammation: this compound has been demonstrated to reduce the expression of pro-inflammatory genes and inhibit NF-κB activity in murine macrophages, suggesting a role for p300/CBP in inflammatory signaling pathways.[5]

This compound is an indispensable chemical probe for the target validation of the p300/CBP histone acetyltransferases. Its ability to competitively inhibit HAT activity allows for the precise investigation of the downstream biological consequences, firmly linking p300/CBP to cancer cell survival, proliferation, and inflammatory responses. While a powerful tool, researchers must remain cognizant of its potential for off-target HDAC inhibition at higher concentrations and design experiments accordingly. The continued use of this compound and the development of next-generation inhibitors will undoubtedly continue to illuminate the complex biology of acetylation and solidify the therapeutic potential of targeting p300/CBP.

References

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. apexbt.com [apexbt.com]

- 4. This compound inhibits G2/M cell cycle-related proteins and potentiates anti-tumor effects in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.rug.nl [research.rug.nl]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. adooq.com [adooq.com]

- 10. Importance of Target Identification & Validation in Drug Development | Danaher Life Sciences [lifesciences.danaher.com]

- 11. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]

C646: A Technical Guide to its Effects on Histone Acetylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

C646 is a potent, cell-permeable, and selective small molecule inhibitor of the p300/CBP family of histone acetyltransferases (HATs).[1][2] It acts as a competitive inhibitor with respect to acetyl-CoA, effectively blocking the transfer of acetyl groups to histone and non-histone protein substrates.[3] This inhibition of p300/CBP HAT activity leads to a global reduction in histone acetylation, consequently altering chromatin structure and gene expression.[4] Due to its critical role in regulating transcription, this compound has emerged as a valuable chemical probe for studying the biological functions of p300/CBP and as a potential therapeutic agent in various diseases, particularly cancer.[1][4] This in-depth technical guide provides a comprehensive overview of the effects of this compound on histone acetylation, including quantitative data on its inhibitory activity, detailed experimental protocols, and its impact on key signaling pathways.

Quantitative Data

Inhibitory Activity of this compound

This compound exhibits high selectivity for p300/CBP over other HATs. The following table summarizes its inhibitory potency.

| Target Enzyme | Inhibition Constant (Ki) | IC50 | Notes |

| p300 | 400 nM[1][4] | 1.6 µM[5] | Competitive inhibitor with respect to acetyl-CoA. |

| PCAF | > 8-fold selectivity vs. p300 | - | Significantly less potent against other HATs.[1] |

| GCN5 | > 8-fold selectivity vs. p300 | - | Significantly less potent against other HATs.[1] |

| MOZ | > 8-fold selectivity vs. p300 | - | Significantly less potent against other HATs.[1] |

| HDAC1 | - | No Inhibition | Exhibits off-target effects at higher concentrations.[2] |

| HDAC2 | - | 15 ± 1 µM | Exhibits off-target effects at higher concentrations.[2] |

| HDAC3 | - | 25 ± 5 µM | Exhibits off-target effects at higher concentrations.[2] |

| HDAC6 | - | 7.0 ± 1.0 µM | Exhibits off-target effects at higher concentrations.[2] |

| HDAC8 | - | 11 ± 1 µM | Exhibits off-target effects at higher concentrations.[2] |

Effects of this compound on Histone Acetylation

Treatment of cells with this compound leads to a dose-dependent decrease in the acetylation of specific lysine residues on histone tails.

| Histone Modification | Cell Line | This compound Concentration | Effect | Reference |

| Global Histone H3 Acetylation | Various Cancer Cell Lines | 10-25 µM | Reduced | [4] |

| Global Histone H4 Acetylation | Various Cancer Cell Lines | 25 µM | Reduced | [4] |

| H3K9 Acetylation | Goat Adipose-Derived Stem Cells | Not specified | Increased (counterintuitive, likely due to off-target HDAC inhibition) | [3][6] |

| H3K18 Acetylation | RAW264.7 Macrophages | 30 µM | Increased (counterintuitive, likely due to off-target HDAC inhibition) | [2] |

| H3K23 Acetylation | RAW264.7 Macrophages | 30 µM | Increased (counterintuitive, likely due to off-target HDAC inhibition) | [2] |

Experimental Protocols

In Vitro Histone Acetyltransferase (HAT) Activity Assay (Radioactive Filter Binding Assay)

This protocol is adapted from standard radioactive HAT assay methodologies.

Materials:

-

Recombinant p300 enzyme

-

Histone H3 or H4 peptide substrate

-

[³H]-Acetyl-CoA

-

This compound inhibitor

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 1 mM DTT, 1 mM PMSF

-

Stop Solution: 7.5 M Guanidine Hydrochloride, 100 mM Tris-HCl (pH 7.5)

-

P81 phosphocellulose filter paper

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, histone peptide substrate, and recombinant p300 enzyme.

-

Add this compound at various concentrations to the reaction mixture. Use DMSO as a vehicle control.

-

Initiate the reaction by adding [³H]-Acetyl-CoA.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the stop solution.

-

Spot the reaction mixture onto the P81 phosphocellulose filter paper.

-

Wash the filter paper three times with 50 mM sodium bicarbonate (pH 9.0) to remove unincorporated [³H]-Acetyl-CoA.

-

Wash the filter paper once with acetone and let it air dry.

-

Place the filter paper in a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a scintillation counter. The amount of incorporated [³H]-acetyl is proportional to the HAT activity.

Western Blot Analysis of Histone Acetylation

This protocol outlines the steps for histone extraction and subsequent western blot analysis to assess changes in histone acetylation.

A. Histone Extraction (Acid Extraction Method):

Materials:

-

Cell culture treated with this compound or vehicle control

-

Phosphate-buffered saline (PBS)

-

Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% (v/v) NaN₃

-

0.2 N Hydrochloric Acid (HCl)

-

Neutralization Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

-

Harvest cells by centrifugation and wash the pellet with ice-cold PBS.

-

Resuspend the cell pellet in TEB and incubate on ice for 10 minutes with gentle mixing to lyse the cells.

-

Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the nuclei.

-

Discard the supernatant and resuspend the nuclear pellet in 0.2 N HCl.

-

Incubate overnight at 4°C with rotation to extract histones.

-

Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the debris.

-

Transfer the supernatant containing the histones to a new tube and neutralize the acid by adding the neutralization buffer.

-

Determine the protein concentration using a Bradford or BCA assay.

B. Western Blotting:

Materials:

-

Extracted histone samples

-

SDS-PAGE gels (15% or 4-20% gradient)

-

PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for small histone proteins)

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Separate the histone proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.

Signaling Pathways and Experimental Workflows

This compound Inhibition of the NF-κB Signaling Pathway

p300/CBP acts as a critical coactivator for the NF-κB transcription factor, p65 (RelA). Acetylation of p65 by p300/CBP is essential for its full transcriptional activity. This compound, by inhibiting p300/CBP, prevents p65 acetylation and thereby suppresses the expression of NF-κB target genes involved in inflammation and cell survival.

Caption: this compound inhibits NF-κB signaling by blocking p300/CBP-mediated acetylation of p65.

This compound Inhibition of the Androgen Receptor (AR) Signaling Pathway

The androgen receptor (AR) is a key driver of prostate cancer progression. Its transcriptional activity is enhanced by the coactivator function of p300/CBP, which involves the acetylation of the AR protein. This compound can disrupt this process, leading to decreased AR-mediated gene expression and reduced prostate cancer cell proliferation.

Caption: this compound disrupts Androgen Receptor signaling by inhibiting p300/CBP-mediated acetylation.

General Experimental Workflow for Studying this compound Effects

The following diagram illustrates a typical workflow for investigating the cellular effects of this compound.

Caption: A typical experimental workflow for characterizing the effects of this compound on cultured cells.

Conclusion

This compound is a cornerstone tool for elucidating the roles of p300/CBP in health and disease. Its ability to selectively inhibit this family of HATs provides a powerful means to dissect the intricate mechanisms of epigenetic regulation. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute experiments aimed at further understanding and harnessing the therapeutic potential of p300/CBP inhibition. As research progresses, a deeper understanding of the nuanced effects of this compound on histone acetylation and gene expression will undoubtedly pave the way for novel therapeutic strategies targeting a wide array of pathological conditions.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Histone Immunoblotting Protocol | Rockland [rockland.com]

- 3. List of 70 genes whose expression levels changed in the three treatment samples. [figshare.com]

- 4. biochem.slu.edu [biochem.slu.edu]

- 5. Protocol for histone acid extraction for Western blot - DNA Methylation, Histone and Chromatin Study [protocol-online.org]

- 6. urotoday.com [urotoday.com]

C646: A Technical Guide to its Role in Gene Transcription

For Researchers, Scientists, and Drug Development Professionals

Abstract

C646 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). These enzymes are critical transcriptional co-activators that play a central role in regulating gene expression through the acetylation of histone and non-histone proteins. By competitively inhibiting the acetyl-CoA binding site of p300/CBP, this compound effectively reduces histone acetylation, leading to chromatin condensation and transcriptional repression of target genes. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on gene transcription, and its role in key signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and drug development.

Introduction

The reversible acetylation of lysine residues on histone tails is a fundamental epigenetic mechanism governing gene expression.[1][2] This post-translational modification neutralizes the positive charge of lysine, weakening the interaction between histones and the negatively charged DNA backbone.[1] This leads to a more relaxed chromatin structure, known as euchromatin, which is permissive for transcription factor binding and gene activation.[2] The enzymes responsible for this process are histone acetyltransferases (HATs), while histone deacetylases (HDACs) catalyze the reverse reaction.[2]

The homologous proteins p300 (also known as EP300) and CREB-binding protein (CBP) are crucial HATs that function as transcriptional co-activators for a vast number of transcription factors. They are involved in a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of p300/CBP activity has been implicated in various diseases, including cancer.[3]

This compound was identified through a structure-based in silico screen as a competitive inhibitor of the p300/CBP HAT domain.[4] It has since become a widely used chemical probe to investigate the biological functions of p300/CBP and to explore their potential as therapeutic targets.

Mechanism of Action

This compound acts as a competitive inhibitor with respect to acetyl-CoA for the p300/CBP active site.[4] It specifically targets the HAT domain of these enzymes, with a significantly lower affinity for other HATs, demonstrating its selectivity.[5] The inhibition of p300/CBP by this compound leads to a global decrease in histone H3 and H4 acetylation levels.[6] This results in a more condensed chromatin state (heterochromatin), which restricts the access of transcription factors and the transcriptional machinery to DNA, ultimately leading to the repression of gene expression.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a reference for its potency and selectivity.

Table 1: Inhibitory Activity of this compound

| Parameter | Target | Value | Reference |

| Ki | p300 | 400 nM | [5][7][8][9] |

| IC50 | p300 | 1.6 µM | [8] |

Table 2: Selectivity of this compound against other Histone Acetyltransferases

| HAT Enzyme | Inhibition at 10 µM this compound | Reference |

| PCAF | <10% | [5][6] |

| GCN5 | <10% | [5][6] |

| Rtt109 | <10% | [5][6] |

| Sas | <10% | [5][6] |

| MOZ | <10% | [5][6] |

| Serotonin N-acetyltransferase | <10% | [6] |

Table 3: Cellular Activity of this compound

| Cell Line | Assay | Concentration | Effect | Reference |

| MCF7 | Antiproliferative activity | IC50: 26.09 µM | Inhibition of cell proliferation | [7] |

| C3H 10T1/2 mouse fibroblasts | Histone Acetylation | 25 µM | Inhibition of basal and TSA-inducible acetylation of histones H3 and H4 | [6] |

| Human melanoma and non-small-cell-lung (NSCL) cancer cell lines | Cell Growth | 10 µM | Inhibition of cell growth | [6] |

| RAW264.7 murine macrophages | Pro-inflammatory gene expression | 1-30 µM | Reduction of pro-inflammatory gene expression | [10] |

Signaling Pathways Modulated by this compound

This compound has been shown to impact several critical signaling pathways through its inhibition of p300/CBP.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival.[3] The transcriptional activity of the p65 subunit of NF-κB is enhanced by p300/CBP-mediated acetylation.[10] By inhibiting p300/CBP, this compound can reduce the acetylation of p65, thereby suppressing the expression of pro-inflammatory genes.[8][10]

p53 Signaling Pathway

The tumor suppressor protein p53 is a critical transcription factor that regulates cell cycle arrest, apoptosis, and DNA repair. The acetylation of p53 by p300/CBP is essential for its stability and transcriptional activity.[11][12] this compound can inhibit p300/CBP-mediated p53 acetylation, thereby attenuating its tumor-suppressive functions.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NFkB pathway and inhibition: an overview | Biswas | Computational Molecular Biology [bioscipublisher.com]

- 4. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

- 5. The p300/CBP family: integrating signals with transcription factors and chromatin. | Semantic Scholar [semanticscholar.org]

- 6. The P300 acetyltransferase inhibitor this compound promotes membrane translocation of insulin receptor protein substrate and interaction with the insulin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bioengineer.org [bioengineer.org]

- 8. The histone acetyltransferase p300 inhibitor this compound reduces pro-inflammatory gene expression and inhibits histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]

- 11. mdpi.com [mdpi.com]

- 12. p53 Acetylation Is Crucial for Its Transcription-independent Proapoptotic Functions - PMC [pmc.ncbi.nlm.nih.gov]

C646 and the CBP/p300 Coactivator Family: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of epigenetic drug discovery is continually evolving, with a significant focus on targeting the enzymes that modulate chromatin structure and gene expression. Among these, the paralogous histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300 have emerged as critical targets in oncology and other therapeutic areas. These multifunctional coactivators are integral to a vast array of cellular processes, including proliferation, differentiation, and apoptosis. Their dysregulation is frequently implicated in the pathogenesis of various cancers. C646, a potent and selective small-molecule inhibitor of the CBP/p300 HAT domain, has become an invaluable chemical probe for elucidating the biological functions of these coactivators and serves as a foundational scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound and the CBP/p300 coactivator family, including their biochemical and cellular functions, their roles in key signaling pathways, and their therapeutic potential. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this promising area.

The CBP/p300 Coactivator Family: Structure and Function

The CBP/p300 family of proteins are highly conserved transcriptional coactivators that play a central role in regulating gene expression.[1][2] They do not bind to DNA directly but are recruited to gene promoters and enhancers by interacting with a multitude of transcription factors.[1] Their primary functions in transcriptional activation are twofold:

-

Histone Acetyltransferase (HAT) Activity: CBP/p300 possess intrinsic HAT activity, catalyzing the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone tails.[2] This acetylation neutralizes the positive charge of the lysine residues, weakening their interaction with the negatively charged DNA backbone and leading to a more relaxed chromatin structure. This "open" chromatin conformation allows for greater accessibility of the transcriptional machinery to the DNA template, thereby promoting gene expression.[2]

-

Scaffolding Function: CBP/p300 act as molecular scaffolds, facilitating the assembly of the pre-initiation complex at gene promoters.[3] They possess multiple protein-protein interaction domains that enable them to recruit various components of the basal transcriptional machinery, including RNA polymerase II, as well as other chromatin-modifying enzymes.[3][4]

Dysregulation of CBP/p300 function through mutation, translocation, or altered expression levels has been linked to various diseases, most notably cancer.[2] Their broad involvement in cellular signaling pathways makes them attractive targets for therapeutic intervention.

This compound: A Selective Inhibitor of CBP/p300 HAT Activity

This compound is a cell-permeable small molecule that acts as a competitive inhibitor of the CBP/p300 HAT domain with respect to acetyl-CoA.[5] It has become a widely used tool to probe the functional roles of CBP/p300 in various biological processes and to validate them as therapeutic targets.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound's inhibitory activity and selectivity.

| Parameter | Value | Target | Assay Type | Reference |

| Ki | 400 nM | p300 | Cell-free | [5] |

| IC50 | 0.32 µM | p300 | In vitro HAT assay | [6] |

Table 1: Inhibitory Potency of this compound against p300

| Enzyme | % Inhibition at 10 µM this compound | Reference |

| p300 | 86% | [5] |

| PCAF | <10% | [6] |

| GCN5 | <10% | [6] |

| MOZ | <10% | [6] |

| KAT8 | No inhibition | [6] |

Table 2: Selectivity Profile of this compound against other Histone Acetyltransferases

Key Signaling Pathways Modulated by CBP/p300 and this compound

CBP/p300 are central nodes in numerous signaling pathways that control cell fate. Their inhibition by this compound can therefore have profound effects on cellular function. Two of the most well-characterized pathways are the NF-κB and TGF-β signaling cascades.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. The transcriptional activity of the NF-κB subunit RelA (p65) is enhanced by CBP/p300-mediated acetylation at specific lysine residues.[7][8] This acetylation promotes the recruitment of the transcriptional machinery and enhances the expression of NF-κB target genes. This compound, by inhibiting CBP/p300 HAT activity, can suppress NF-κB-dependent gene expression, which is a key mechanism of its anti-inflammatory and anti-cancer effects.[6]

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and extracellular matrix production.[9] Upon ligand binding, TGF-β receptors phosphorylate and activate Smad transcription factors.[10][11] Activated Smads then translocate to the nucleus, where they associate with other transcription factors and recruit coactivators, including CBP/p300, to regulate the expression of target genes.[11] this compound can modulate TGF-β signaling by preventing CBP/p300-mediated histone acetylation at the promoters of TGF-β-responsive genes.

Caption: TGF-β signaling pathway and the modulatory effect of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to study this compound and the CBP/p300 coactivator family.

In Vitro Histone Acetyltransferase (HAT) Assay

This protocol describes a fluorescence-based assay to measure the in vitro HAT activity of p300 and its inhibition by this compound.

Materials:

-

Recombinant human p300 (catalytic domain)

-

Histone H3 peptide (e.g., ARTKQTARKSTGGKAPRKQLA)

-

Acetyl-CoA

-

This compound

-

HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

-

Fluorescent developer reagent that reacts with the free thiol group of Coenzyme A (CoA)

-

Microplate reader capable of fluorescence detection

Procedure:

-

Prepare Reagents:

-

Dilute recombinant p300 to the desired concentration in HAT assay buffer.

-

Prepare a stock solution of the Histone H3 peptide in water.

-

Prepare a stock solution of Acetyl-CoA in water.

-

Prepare a stock solution of this compound in DMSO and create a serial dilution.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

HAT assay buffer

-

Histone H3 peptide solution

-

This compound or DMSO (vehicle control)

-

-

Incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

-

Initiate Reaction:

-

Add Acetyl-CoA to each well to start the reaction.

-

Incubate the plate at 37°C for 30-60 minutes.

-

-

Stop Reaction and Develop Signal:

-

Add the fluorescent developer reagent to each well. This reagent will react with the CoA produced during the HAT reaction to generate a fluorescent signal.

-

Incubate at room temperature for 15 minutes, protected from light.

-

-

Measure Fluorescence:

-

Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths for the chosen developer reagent.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme or substrate).

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition versus the log of the this compound concentration to determine the IC50 value.

-

Caption: Workflow for an in vitro HAT assay.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol outlines the general steps for performing a ChIP assay to investigate the association of CBP/p300 with specific genomic regions.

Materials:

-

Cells of interest

-

Formaldehyde (37%)

-

Glycine

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Sonicator or micrococcal nuclease

-

Anti-CBP or anti-p300 antibody (ChIP-grade)

-

Normal IgG (negative control)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

qPCR primers for target and control genomic regions

Procedure:

-

Cross-linking:

-

Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the reaction with glycine.

-

-

Cell Lysis and Chromatin Shearing:

-

Lyse the cells to release the nuclei.

-

Lyse the nuclei and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with protein A/G beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with either the anti-CBP/p300 antibody or a normal IgG control.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washes:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

-

-

Elution and Reverse Cross-linking:

-

Elute the protein-DNA complexes from the beads.

-

Reverse the formaldehyde cross-links by heating at 65°C for several hours in the presence of high salt.

-

-

DNA Purification:

-

Treat the samples with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

-

Analysis:

-

Quantify the enrichment of specific DNA sequences in the immunoprecipitated samples relative to the input and IgG controls using quantitative PCR (qPCR).

-

Caption: Workflow for a Chromatin Immunoprecipitation (ChIP) assay.

Therapeutic Landscape and Future Directions

The critical roles of CBP/p300 in cancer have spurred the development of inhibitors targeting their HAT activity or bromodomains. While this compound has been instrumental as a research tool, its drug-like properties are suboptimal for clinical development.

Several second-generation CBP/p300 inhibitors have entered clinical trials, demonstrating the therapeutic potential of targeting this coactivator family. For instance, CCS1477 is a potent and selective inhibitor of the CBP/p300 bromodomains that has shown promise in preclinical models of prostate cancer and is currently in clinical trials.[1] Another compound, FT-7051 (pocenbrodib), is also being evaluated in clinical trials for metastatic castration-resistant prostate cancer.[4][12]

More recently, the development of proteolysis-targeting chimeras (PROTACs) that induce the degradation of CBP and p300 represents a novel and exciting therapeutic strategy.[13][14][15] These degraders offer the potential for a more profound and sustained inhibition of CBP/p300 function compared to small-molecule inhibitors. Several selective CBP or p300 degraders are in preclinical development and have shown promising anti-tumor activity in various cancer models.[13][14][16]

The future of CBP/p300-targeted therapies will likely involve the development of more selective inhibitors and degraders to minimize off-target effects and the exploration of combination therapies with other anti-cancer agents to overcome resistance mechanisms. The continued use of well-characterized chemical probes like this compound will be essential for dissecting the complex biology of the CBP/p300 coactivator family and for identifying novel therapeutic opportunities.

References

- 1. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bosterbio.com [bosterbio.com]

- 3. researchgate.net [researchgate.net]

- 4. urologytimes.com [urologytimes.com]

- 5. selleckchem.com [selleckchem.com]

- 6. The histone acetyltransferase p300 inhibitor this compound reduces pro-inflammatory gene expression and inhibits histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetylation of RelA at discrete sites regulates distinct nuclear functions of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reactome | CBP and p300 binds NF-kB complex [reactome.org]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. The Courage study: A first-in-human phase 1 study of the CBP/p300 inhibitor FT-7051 in men with metastatic castration-resistant prostate cancer. - ASCO [asco.org]

- 13. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Recent Advances in CBP/EP300 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. foghorntx.com [foghorntx.com]

The Discovery and Development of C646: A Technical Guide to a Selective p300/CBP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of C646, a potent and selective small-molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). This compound has emerged as a valuable chemical probe for elucidating the multifaceted roles of p300/CBP in gene regulation, cellular signaling, and disease pathogenesis. This document details the discovery, mechanism of action, quantitative activity, and key experimental protocols associated with this compound, serving as a comprehensive resource for researchers in the field of epigenetics and drug discovery.

Discovery of this compound

This compound was identified through a structure-based in silico screening approach, a testament to the power of computational methods in modern drug discovery. This virtual screening aimed to identify small molecules that could competitively bind to the acetyl-CoA binding pocket of the p300 HAT domain. The pyrazolone-containing scaffold of this compound emerged from this screening as a promising candidate for potent and selective inhibition of p300/CBP.

Mechanism of Action

This compound functions as a competitive inhibitor of the histone acetyltransferase activity of p300 and CBP. It specifically competes with the cofactor acetyl-CoA for binding to the Lys-CoA binding pocket within the catalytic domain of these enzymes. By occupying this site, this compound prevents the transfer of acetyl groups from acetyl-CoA to histone and non-histone protein substrates. This inhibition of acetylation is reversible. The selectivity of this compound for p300/CBP over other HATs, such as PCAF, GCN5, and others, makes it a valuable tool for dissecting the specific functions of the p300/CBP paralogs.[1]

Quantitative Data

The following table summarizes the key quantitative data reported for this compound, providing a clear overview of its potency and activity in various assays.

| Parameter | Value | Target/System | Assay Type |

| Ki | 400 nM | p300 | Cell-free HAT assay |

| IC50 | 1.6 µM | p300 | Cell-free HAT assay |

| Inhibition | 86% at 10 µM | p300 | In vitro HAT assay |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are protocols for assays central to the characterization of this compound's activity.

Radioactive Histone Acetyltransferase (HAT) Assay

This cell-free assay is a primary method for determining the direct inhibitory activity of compounds against p300/CBP.

Materials:

-

Recombinant p300 HAT domain

-

Histone H4 peptide (e.g., H4-15)

-

[14C]-acetyl-CoA

-

Unlabeled acetyl-CoA

-

Assay Buffer: 20 mM HEPES (pH 7.9), 5 mM DTT, 80 µM EDTA, 40 µg/ml BSA

-

This compound or other test compounds dissolved in DMSO

-

14% SDS (w/v) solution

-

SDS-PAGE apparatus and reagents

-

PhosphorImager system

Protocol:

-

Prepare reaction mixtures in a final volume of 50 µL containing assay buffer, 5 nM recombinant p300, and 100 µM H4-15 peptide.

-

Add this compound over a range of concentrations. Ensure the final DMSO concentration is kept constant (e.g., <5%) across all reactions.

-

Incubate the reactions at 30°C for 10 minutes.

-

Initiate the acetylation reaction by adding a 1:1 mixture of 12C-acetyl-CoA and 14C-acetyl-CoA to a final concentration of 20 µM.

-

Allow the reaction to proceed for 10 minutes at 30°C.

-

Quench the reaction by adding 14% SDS (w/v).

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to a PhosphorImager plate.

-

Quantify the production of acetylated H4-15 peptide to determine the IC50 values for the inhibitor.[2][3]

Cellular Histone Acetylation Assay (Western Blot)

This cell-based assay is used to assess the ability of this compound to inhibit histone acetylation within a cellular context.

Materials:

-

Cell line of interest (e.g., C3H10T1/2 mouse fibroblasts)

-

Cell culture medium and supplements

-

This compound dissolved in DMSO

-

Trichostatin A (TSA) - as a positive control for hyperacetylation

-

Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE apparatus and reagents

-

Nitrocellulose or PVDF membranes

-

Primary antibodies against specific histone acetylation marks (e.g., anti-acetyl-H3, anti-acetyl-H4) and total histones (e.g., anti-H3, anti-H4)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Plate cells and allow them to adhere and grow to the desired confluency.

-

Treat the cells with various concentrations of this compound (e.g., 25 µM) for a specified period (e.g., 18-24 hours). Include a vehicle control (DMSO) and a positive control (e.g., TSA).

-

Harvest the cells and lyse them using an appropriate lysis buffer on ice.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane and separate them by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the acetylated histone mark and total histone overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the relative levels of histone acetylation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by this compound and the experimental approaches to study them is essential for a clear understanding.

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for the characterization of a p300/CBP inhibitor.

Biological Effects and Therapeutic Potential

This compound has been demonstrated to exert a range of biological effects in various cellular and preclinical models, underscoring the therapeutic potential of targeting p300/CBP.

-

Cancer: this compound induces cell cycle arrest, apoptosis, and autophagy in various cancer cell lines, including prostate and lung cancer.[3][4] Its anti-proliferative effects are often linked to the downregulation of key oncogenic signaling pathways.

-

Inflammation: The NF-κB signaling pathway is a critical driver of inflammation, and the transcriptional activity of the p65 subunit of NF-κB is enhanced by p300/CBP-mediated acetylation.[5] this compound has been shown to inhibit NF-κB activity and reduce the expression of pro-inflammatory genes, suggesting its potential in treating inflammatory diseases.[5]

-

Other Potential Applications: Studies have also explored the effects of this compound in models of neuropathic pain, where it attenuates mechanical allodynia and thermal hyperalgesia, and in fear extinction memory consolidation.[2][4]

Structure-Activity Relationship (SAR) and Medicinal Chemistry

While this compound is a widely used chemical probe, detailed structure-activity relationship (SAR) studies for this compound and its direct analogs are not extensively available in the public domain. Some reports have noted that the pyrazolone core of this compound may be considered a pan-assay interfering compound (PAINS) structure, which can sometimes be associated with non-specific activity and may have limited its development as a clinical candidate. Further medicinal chemistry efforts would be required to optimize this scaffold to improve its drug-like properties and mitigate any potential off-target effects.

Conclusion

This compound is a seminal molecule in the study of p300/CBP biology. Its discovery through in silico screening and its subsequent characterization have provided researchers with a powerful tool to investigate the roles of these critical histone acetyltransferases in health and disease. The data and protocols presented in this guide offer a comprehensive resource for scientists working with this compound and for those engaged in the development of the next generation of epigenetic modulators. While its own therapeutic development may be limited, the knowledge gained from this compound continues to fuel the discovery of novel inhibitors of p300/CBP with improved pharmacological properties.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery, Structure-Activity Relationship and Biological Activity of Histone-Competitive Inhibitors of Histone Acetyltransferases P300/CBP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The histone acetyltransferase p300 inhibitor this compound reduces pro-inflammatory gene expression and inhibits histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

C646: A Comprehensive Technical Guide to its In Vitro and In Vivo Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

C646 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and its paralog, CREB-binding protein (CBP). These enzymes play a critical role in regulating gene transcription by acetylating histone and non-histone proteins, thereby influencing a wide array of cellular processes including proliferation, differentiation, and apoptosis. Dysregulation of p300/CBP activity is implicated in various diseases, most notably cancer, making them attractive therapeutic targets. This technical guide provides an in-depth overview of the in vitro and in vivo activities of this compound, complete with experimental methodologies and pathway visualizations to support further research and drug development efforts.

Mechanism of Action

This compound acts as a competitive inhibitor of p300/CBP with respect to the histone substrate. It binds to the HAT domain of these enzymes, preventing the transfer of acetyl groups from acetyl-CoA to lysine residues on histone tails and other protein substrates. This inhibition of acetylation leads to a more condensed chromatin structure and repression of gene transcription for p300/CBP target genes.

In Vitro Activity

The in vitro effects of this compound have been extensively characterized in a multitude of cell-based assays, demonstrating its potent anti-proliferative and pro-apoptotic properties across various cancer cell lines.

Enzymatic Activity

In cell-free enzymatic assays, this compound exhibits high potency and selectivity for p300/CBP.

| Parameter | Value | Reference |

| p300 Ki | 400 nM | [1] |

| p300 Inhibition at 10 µM | 86% | [1] |

Cellular Effects

This compound induces a range of anti-cancer effects in cultured cells, including cell cycle arrest, apoptosis, and inhibition of colony formation.

| Cell Line | Cancer Type | Effect | Concentration | Reference |

| Prostate Cancer (Androgen-Sensitive and Castration-Resistant) | Prostate Cancer | Apoptosis | 20 µM | [1] |

| AML1-ETO-Positive AML Cells | Acute Myeloid Leukemia | Cell Cycle Arrest (G1), Apoptosis, Reduced Colony Formation | Not Specified | [2][3] |

| Pancreatic Cancer Cells (MIAPaCa2, PSN1) | Pancreatic Cancer | Inhibition of Histone H3 Acetylation, Reduced Proliferation | 20-30 µM | [4] |

| Gastric Cancer Cells | Gastric Cancer | Inhibition of Survival and Invasion | Not Specified | [5] |

| Adipose-Derived Stem Cells | Not Applicable | Blocked Proliferation, Cell Cycle Arrest, Apoptosis | Not Specified | [6][7][8][9] |

In Vivo Activity

Preclinical studies in animal models have demonstrated the therapeutic potential of this compound in various disease contexts, particularly in oncology.

| Animal Model | Disease | This compound Treatment Regimen | Key Findings | Reference |

| Pancreatic Cancer Xenograft (Nude Mice) | Pancreatic Cancer | Not Specified | Suppressed Tumor Growth | [4] |

| AML Xenograft (Recipient Mice) | Acute Myeloid Leukemia | Not Specified | Longer Median Survival Time (37 vs 30 days) | [2] |

| Neuropathic Pain Model (Rats) | Neuropathic Pain | Intrathecal Administration | Attenuated Mechanical Allodynia and Thermal Hyperalgesia | [1] |

Signaling Pathways Modulated by this compound

This compound exerts its cellular effects by modulating key signaling pathways that are often dysregulated in cancer.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. p300/CBP act as co-activators for NF-κB-mediated transcription. By inhibiting p300/CBP, this compound can suppress the expression of pro-inflammatory and anti-apoptotic genes downstream of NF-κB.

Androgen Receptor (AR) Signaling Pathway

In prostate cancer, the androgen receptor is a key driver of tumor growth. p300/CBP are co-activators of AR, and their HAT activity is crucial for AR-mediated gene transcription. This compound can disrupt this signaling axis, leading to the downregulation of AR target genes.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

In Vitro p300/CBP Histone Acetyltransferase (HAT) Assay (Radioactive)

This assay directly measures the enzymatic activity of p300/CBP by quantifying the transfer of a radiolabeled acetyl group to a histone substrate.

Materials:

-

Recombinant p300 or CBP enzyme

-

Histone H3 or H4 peptide substrate

-

[3H]-Acetyl-CoA

-

This compound or other test compounds

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, histone peptide substrate, and the test compound (this compound) at various concentrations.

-

Initiate the reaction by adding recombinant p300/CBP enzyme and [3H]-Acetyl-CoA.

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

-

Wash the paper extensively with wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [3H]-Acetyl-CoA.

-

Dry the paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition relative to a vehicle control.

Cell Viability (MTT) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

-

Cells of interest

-

96-well plates

-

This compound or other test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis (Annexin V/Propidium Iodide) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells of interest

-

This compound or other test compounds

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest cells (including floating cells) and wash with cold PBS.

-

Resuspend cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

In Vivo Xenograft Tumor Model

This protocol outlines the general procedure for establishing and evaluating the efficacy of this compound in a subcutaneous xenograft model.

Materials:

-

Cancer cell line of interest

-

Immunocompromised mice (e.g., nude or NOD/SCID)

-

Matrigel (optional)

-

This compound formulated for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (optional).

-

Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm3).

-

Randomize mice into treatment and control groups.

-

Administer this compound (or vehicle control) to the mice via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule.

-

Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x length x width2).

-

Monitor animal weight and overall health throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Conclusion

This compound is a valuable research tool for investigating the biological roles of p300/CBP and a promising lead compound for the development of novel therapeutics, particularly in the context of cancer. Its well-characterized in vitro and in vivo activities, coupled with a clear mechanism of action, provide a strong foundation for further preclinical and clinical investigation. The detailed protocols and pathway diagrams presented in this guide are intended to facilitate these efforts and contribute to a deeper understanding of the therapeutic potential of p300/CBP inhibition.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. bioengineer.org [bioengineer.org]

- 3. Patient-Derived Xenograft Models for Translational Prostate Cancer Research and Drug Development | Springer Nature Experiments [experiments.springernature.com]

- 4. Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. goodmenproject.com [goodmenproject.com]

- 6. urotoday.com [urotoday.com]

- 7. researchgate.net [researchgate.net]

- 8. Patient-Derived Xenograft Models of Pancreatic Cancer: Overview and Comparison with Other Types of Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. “Prostate Cancer Xenografts and Hormone induced Prostate Carcinogenesis” - PMC [pmc.ncbi.nlm.nih.gov]

C646: A Technical Whitepaper on its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

C646 is a potent and selective small-molecule inhibitor of the histone acetyltransferases (HATs) p300 and its close homolog, CREB-binding protein (CBP). By competitively binding to the acetyl-CoA binding pocket of p300/CBP, this compound effectively blocks the acetylation of both histone and non-histone protein substrates. This inhibition disrupts the intricate network of cellular signaling pathways regulated by p300/CBP, leading to a range of biological effects, including cell cycle arrest, induction of apoptosis, and modulation of inflammatory responses. This technical guide provides an in-depth analysis of the core downstream signaling pathways affected by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of molecular biology, oncology, and drug development.

Introduction

The histone acetyltransferases p300 and CBP are critical transcriptional co-activators that play a central role in a diverse array of cellular processes, including proliferation, differentiation, and DNA repair. Their enzymatic activity, which involves the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins, is a key mechanism of epigenetic regulation. Dysregulation of p300/CBP activity has been implicated in the pathogenesis of numerous diseases, most notably cancer, making them attractive targets for therapeutic intervention.

This compound has emerged as a valuable chemical probe for elucidating the multifaceted roles of p300/CBP and as a potential lead compound for the development of novel therapeutics. This whitepaper will delve into the primary downstream signaling pathways modulated by this compound, providing a detailed examination of its effects on NF-κB signaling, cell cycle progression, apoptosis, STAT3 signaling, and the Akt pathway.

Core Downstream Signaling Pathways of this compound

The inhibitory action of this compound on p300/CBP initiates a cascade of downstream effects, primarily through the modulation of key signaling pathways that are dependent on p300/CBP's acetyltransferase activity.

Inhibition of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response and also plays a significant role in cell survival and proliferation. The transcriptional activity of the p65 subunit of NF-κB is enhanced by p300/CBP-mediated acetylation. By inhibiting p300/CBP, this compound attenuates the acetylation of p65, leading to a reduction in the expression of pro-inflammatory genes.[1]

References

The Impact of C646 on Non-Histone Protein Acetylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals